molecular formula C18H20O2 B144779 1,1-Bis(4-hydroxyphenyl)cyclohexane CAS No. 843-55-0

1,1-Bis(4-hydroxyphenyl)cyclohexane

Cat. No. B144779
Key on ui cas rn: 843-55-0
M. Wt: 268.3 g/mol
InChI Key: SDDLEVPIDBLVHC-UHFFFAOYSA-N
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Patent
US04207265

Procedure details

A mixture of 188 g (2 moles) of phenol, 98 g (1 mole) of cyclohexanone and 32 g of concentrated hydrochloric acid was heated at 36° C. with stirring for 72 hours. At the end of this time water (1000 ml) was added to the solid red mass and the mixture was extracted with ether (3000 ml). The ethereal extract was washed with water and dried over anhydrous magnesium sulfate. The dried extract was filtered and the filtrate was evaporated to dryness. The residue was recrystallized from monochlorobenzene to give 75.4 g (53 percent theoretical yield) of 1,1-bis(p-hydroxyphenyl)cyclohexane in the form of a crystalline solid having a melting point of 181° to 182.5° C.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.Cl>O>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:1]2([C:11]3[CH:12]=[CH:13][C:8]([OH:14])=[CH:9][CH:10]=3)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
32 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
36 °C
Stirring
Type
CUSTOM
Details
with stirring for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3000 ml)
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from monochlorobenzene

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(CCCCC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 75.4 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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